molecular formula C20H25F3N2O4 B8526246 Tert-butyl 4-((2-oxo-2-(3-(trifluoromethyl)phenyl)ethyl)carbamoyl)piperidine-1-carboxylate

Tert-butyl 4-((2-oxo-2-(3-(trifluoromethyl)phenyl)ethyl)carbamoyl)piperidine-1-carboxylate

Cat. No. B8526246
M. Wt: 414.4 g/mol
InChI Key: NOGILORWSQYUJQ-UHFFFAOYSA-N
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Patent
US08093383B2

Procedure details

Charge (2-Amino-1-(3-trifluoromethyl-phenyl)-ethanone)-, p-toluene sulfonate (1:1) (913 g, 2.43 mol) and 1-tert-Butoxycarbonylisonipecotic acid (623 g, 2.73 mol, 1.12 eq) along with THF (2.75 L) and EtOAc (5.5 L) and cool to 0-5° C. Add 1.2 equivalents of propylphosphonic anhydride (T3P) (1.2 eq, 2.91 mol, 1.512 L of a 50% solution in EtOAc) and maintain the reaction temperature at 0-5° C. during addition. Stir for 10 min, then add N-methylmorpholine (566 g, 5.6 mol, 2.3 eq) holding the temperature below 5° C. during addition. Warm the reaction to room temperature and after 10 hours, cool in an ice bath and add water (7.3 L). Separate the layers and wash the aqueous layer with EtOAc (2.75 L). Combine the organic layers and wash with 0.5M aqueous sodium bicarbonate solution (2.75 L). Wash the organic layer with saturated aqueous sodium chloride (2.75 L), then treat the resulting organic layer with sodium sulfate and filter. Remove the solvent via distillation down to ˜4.6 L. Add back heptane (11 L) while removing solvent via distillation until the final volume reaches ˜11 L. Cool to 50° C. and seed. Hold the resulting slurry at 50° C. for 3 h, then cool the slurry to room temperature and stir for 2 h. Filter the solids and wash the cake, first with 10% EtOAc in heptane (2 L) then with heptane (2 L). After drying in a vacuum oven at 60° C. for 3 h, 800 g (79%) of 4-[2-Oxo-2-(3-trifluoromethyl-phenyl)-ethylcarbamoyl]-piperidine-1-carboxylic acid tert-butyl ester is obtained as a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
913 g
Type
reactant
Reaction Step One
Quantity
623 g
Type
reactant
Reaction Step One
Name
Quantity
5.5 L
Type
solvent
Reaction Step One
Name
Quantity
2.75 L
Type
solvent
Reaction Step One
Name
propylphosphonic anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
566 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([C:11]([F:14])([F:13])[F:12])[CH:6]=1)=[O:4].CC1C=CC(S(O)(=O)=O)=CC=1.[C:26]([O:30][C:31]([N:33]1[CH2:41][CH2:40][CH:36]([C:37](O)=[O:38])[CH2:35][CH2:34]1)=[O:32])([CH3:29])([CH3:28])[CH3:27].CCCP(=O)=O.CN1CCOCC1>CCOC(C)=O.O.C1COCC1>[C:26]([O:30][C:31]([N:33]1[CH2:41][CH2:40][CH:36]([C:37](=[O:38])[NH:1][CH2:2][C:3](=[O:4])[C:5]2[CH:10]=[CH:9][CH:8]=[C:7]([C:11]([F:12])([F:13])[F:14])[CH:6]=2)[CH2:35][CH2:34]1)=[O:32])([CH3:29])([CH3:28])[CH3:27]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC(=O)C1=CC(=CC=C1)C(F)(F)F
Name
Quantity
913 g
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O
Name
Quantity
623 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(C(=O)O)CC1
Name
Quantity
5.5 L
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
2.75 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
propylphosphonic anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCP(=O)=O
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Three
Name
Quantity
566 g
Type
reactant
Smiles
CN1CCOCC1
Step Four
Name
Quantity
7.3 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
Stir for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintain the reaction temperature at 0-5° C.
ADDITION
Type
ADDITION
Details
during addition
CUSTOM
Type
CUSTOM
Details
the temperature below 5° C.
ADDITION
Type
ADDITION
Details
during addition
TEMPERATURE
Type
TEMPERATURE
Details
Warm
CUSTOM
Type
CUSTOM
Details
the reaction to room temperature
WAIT
Type
WAIT
Details
after 10 hours
Duration
10 h
TEMPERATURE
Type
TEMPERATURE
Details
cool in an ice bath
CUSTOM
Type
CUSTOM
Details
Separate the layers
WASH
Type
WASH
Details
wash the aqueous layer with EtOAc (2.75 L)
WASH
Type
WASH
Details
Combine the organic layers and wash with 0.5M aqueous sodium bicarbonate solution (2.75 L)
WASH
Type
WASH
Details
Wash the organic layer with saturated aqueous sodium chloride (2.75 L)
ADDITION
Type
ADDITION
Details
treat the resulting organic layer with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
Remove the solvent
DISTILLATION
Type
DISTILLATION
Details
via distillation down to ˜4.6 L
ADDITION
Type
ADDITION
Details
Add back heptane (11 L)
CUSTOM
Type
CUSTOM
Details
while removing solvent
DISTILLATION
Type
DISTILLATION
Details
via distillation until the final volume
TEMPERATURE
Type
TEMPERATURE
Details
Cool to 50° C.
CUSTOM
Type
CUSTOM
Details
at 50° C.
CUSTOM
Type
CUSTOM
Details
for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cool the slurry to room temperature
STIRRING
Type
STIRRING
Details
stir for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
Filter the solids
WASH
Type
WASH
Details
wash the cake
CUSTOM
Type
CUSTOM
Details
After drying in a vacuum oven at 60° C. for 3 h
Duration
3 h

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C(NCC(C1=CC(=CC=C1)C(F)(F)F)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 800 g
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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